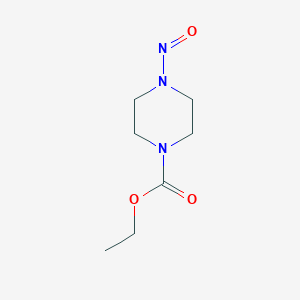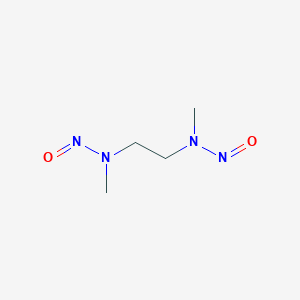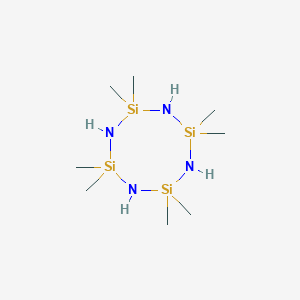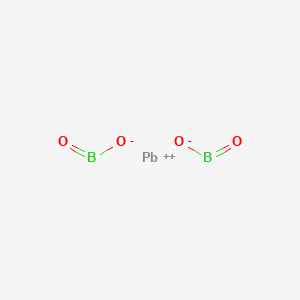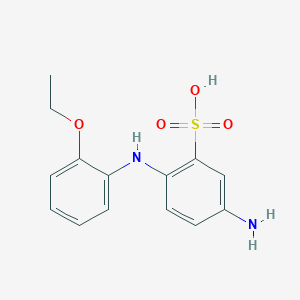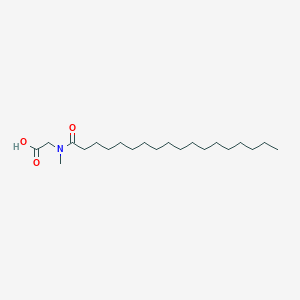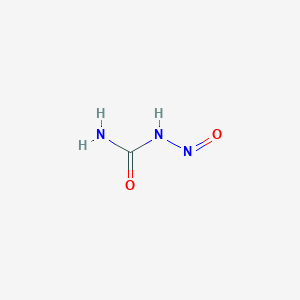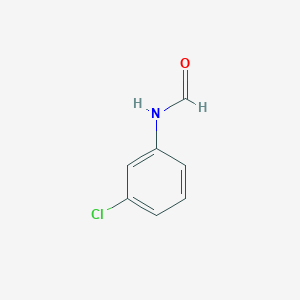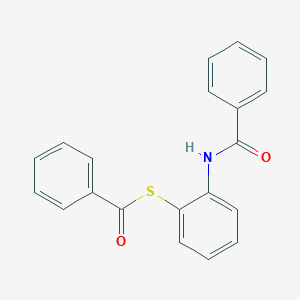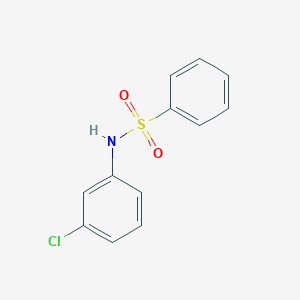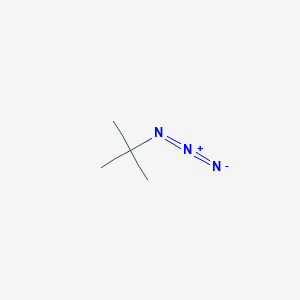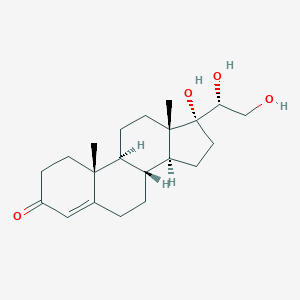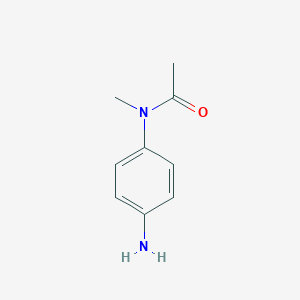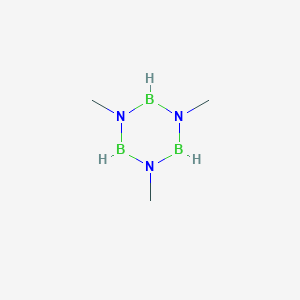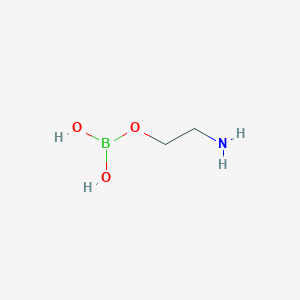
Monoethanolamine borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monoethanolamine borate (MEAB) is a boron-containing compound that has gained attention due to its unique properties and potential applications in various fields, including agriculture, medicine, and industry. MEAB is a white, crystalline powder that is soluble in water and has a molecular weight of 149.8 g/mol. In
Aplicaciones Científicas De Investigación
Monoethanolamine borate has been extensively studied for its potential applications in various fields. In agriculture, Monoethanolamine borate has been shown to enhance plant growth and improve crop yield by promoting root development, increasing nutrient uptake, and protecting plants from environmental stressors. In medicine, Monoethanolamine borate has been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis (programmed cell death) in cancer cells. Monoethanolamine borate has also been studied for its antimicrobial properties, as it has been shown to inhibit the growth of various bacteria and fungi.
Mecanismo De Acción
The mechanism of action of Monoethanolamine borate is not fully understood, but it is believed to involve the interaction of boron with biological molecules such as proteins and nucleic acids. Boron is known to form complexes with biomolecules, which can alter their function and activity. In plants, Monoethanolamine borate is believed to promote root growth by stimulating the production of auxin, a plant hormone that regulates growth and development. In cancer cells, Monoethanolamine borate is believed to induce apoptosis by activating the caspase pathway, a series of enzymes that are involved in programmed cell death.
Efectos Bioquímicos Y Fisiológicos
Monoethanolamine borate has been shown to have various biochemical and physiological effects. In plants, Monoethanolamine borate has been shown to increase the activity of enzymes involved in nitrogen metabolism and photosynthesis, which can improve plant growth and yield. In cancer cells, Monoethanolamine borate has been shown to induce DNA damage and inhibit cell proliferation, which can lead to apoptosis. Monoethanolamine borate has also been shown to have antioxidant properties, which can protect cells from oxidative stress and damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Monoethanolamine borate has several advantages for use in lab experiments. It is relatively easy to synthesize and has low toxicity, making it safe to handle and use. Monoethanolamine borate is also stable under a wide range of conditions, which makes it suitable for use in various experimental setups. However, Monoethanolamine borate has some limitations, such as its limited solubility in organic solvents, which can make it difficult to use in certain experiments. Monoethanolamine borate can also form complexes with other molecules, which can interfere with experimental results.
Direcciones Futuras
There are several future directions for research on Monoethanolamine borate. In agriculture, further studies are needed to determine the optimal conditions for using Monoethanolamine borate as a plant growth promoter, as well as its effects on different crop species. In medicine, more research is needed to determine the anticancer potential of Monoethanolamine borate and its mechanisms of action. Monoethanolamine borate could also be investigated for its potential as an antimicrobial agent, as well as its effects on other biological processes such as inflammation and immune function. Finally, further studies are needed to optimize the synthesis method of Monoethanolamine borate and develop new derivatives with improved properties and applications.
Conclusion
In conclusion, Monoethanolamine borate is a boron-containing compound that has potential applications in various fields, including agriculture, medicine, and industry. Its synthesis involves the reaction of MEA with boric acid in the presence of a catalyst, and it has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on Monoethanolamine borate could lead to new discoveries and applications in the future.
Métodos De Síntesis
The synthesis of Monoethanolamine borate involves the reaction of monoethanolamine (MEA) with boric acid. The reaction takes place in the presence of a catalyst, usually sulfuric acid, at a temperature of around 100°C. The resulting product is then purified through recrystallization and drying. The chemical equation for the synthesis of Monoethanolamine borate is as follows:
H3BO3 + C2H7NO → C2H8BNO2 + H2O
Propiedades
Número CAS |
10377-81-8 |
|---|---|
Nombre del producto |
Monoethanolamine borate |
Fórmula molecular |
C2H8BNO3 |
Peso molecular |
104.9 g/mol |
Nombre IUPAC |
2-aminoethoxyboronic acid |
InChI |
InChI=1S/C2H8BNO3/c4-1-2-7-3(5)6/h5-6H,1-2,4H2 |
Clave InChI |
JCAYXDKNUSEQRT-UHFFFAOYSA-N |
SMILES |
B(O)(O)OCCN |
SMILES canónico |
B(O)(O)OCCN |
Otros números CAS |
68130-12-1 10377-81-8 |
Descripción física |
Liquid |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



